molecular formula C8H9BrO2 B123694 (2-Bromo-5-methoxyphenyl)methanol CAS No. 150192-39-5

(2-Bromo-5-methoxyphenyl)methanol

Cat. No. B123694
M. Wt: 217.06 g/mol
InChI Key: NRDAKNCVXNJCGB-UHFFFAOYSA-N
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Patent
US07157492B2

Procedure details

The title compound was prepared by reacting 3-methoxybenzyl alcohol (13.82 g, 0.1 mol) and NBS (19.58 g, 0.11 mol) in acetonitrile (250 mL) at room temperature for 3 hr. The solvent was removed and the resulting mass slurried in dichloromethane (250 mL) and filtered to remove the insoluble succinimide side product. The crude material was purified by chromatography (20% EtOAc-hexanes) to provide a white solid (17.69 g, 81%), mp 57–58° C.
Quantity
13.82 g
Type
reactant
Reaction Step One
Name
Quantity
19.58 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][OH:7].C1C(=O)N([Br:18])C(=O)C1>C(#N)C>[Br:18][C:8]1[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][C:5]=1[CH2:6][OH:7]

Inputs

Step One
Name
Quantity
13.82 g
Type
reactant
Smiles
COC=1C=C(CO)C=CC1
Step Two
Name
Quantity
19.58 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the insoluble succinimide side product
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography (20% EtOAc-hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(CO)C=C(C=C1)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 17.69 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.